molecular formula C14H14N2O3 B2373843 N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1280960-73-7

N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2373843
CAS No.: 1280960-73-7
M. Wt: 258.277
InChI Key: WSSKBSZDODCTQC-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxine ring fused with a cyclobutyl group and a carboxamide functional group, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxine Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions to form the benzodioxine ring.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the benzodioxine derivative.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • N-(1-cyanocyclobutyl)-N-methyl-4-(2,2,2-trifluoroethyl)benzenesulfonamide
  • N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide

Uniqueness

N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its benzodioxine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-9-14(4-1-5-14)16-13(17)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8H,1,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSKBSZDODCTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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